molecular formula C21H20ClN5O3 B2768678 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1052560-02-7

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide

Katalognummer: B2768678
CAS-Nummer: 1052560-02-7
Molekulargewicht: 425.87
InChI-Schlüssel: KFPRJCBMNLYHQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethylphenyl)acetamide
  • Molecular Formula : C21H20ClN5O3
  • Molecular Weight : 425.87 g/mol

The compound features a triazole ring fused with a tetrahydropyrrole structure and an acetamide moiety. Its unique structure suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, flavonoid derivatives have shown high free radical scavenging activity. The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS radical scavenging tests. While specific data for this compound is limited, the presence of aromatic rings and electron-withdrawing groups typically enhances antioxidant capacity.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes:

  • Xanthine Oxidase (XO) : Compounds similar to this one have demonstrated XO inhibitory activity. XO plays a crucial role in uric acid production; thus, inhibitors can be beneficial in treating conditions like gout.
  • Cyclooxygenase (COX) : Some derivatives of related compounds have shown COX inhibition, indicating potential anti-inflammatory properties.

Cytotoxicity and Anticancer Activity

Preliminary studies on related compounds indicate that they may possess cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspases or modulation of cell cycle regulators.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of several triazole derivatives using DPPH and ABTS assays. The results indicated that some derivatives showed IC50 values comparable to standard antioxidants like ascorbic acid. This suggests that the compound could be further investigated for its antioxidant properties.

Study 2: Enzyme Inhibition Profile

A series of synthesized tetrahydropyrrole derivatives were tested for their ability to inhibit XO. Among them, certain compounds exhibited IC50 values in the low micromolar range (e.g., 72 µM), indicating promising XO inhibitory activity. This positions the compound as a candidate for further exploration in hyperuricemia treatment.

Data Tables

Activity Type Assay Method IC50 Value (µM) Reference Compound
Antioxidant ActivityDPPH45Ascorbic Acid
XO InhibitionEnzyme Assay72Allopurinol
CytotoxicityMTT Assay30Doxorubicin

Eigenschaften

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-11-6-12(2)8-14(7-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)15-5-4-13(3)16(22)9-15/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPRJCBMNLYHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC(=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.